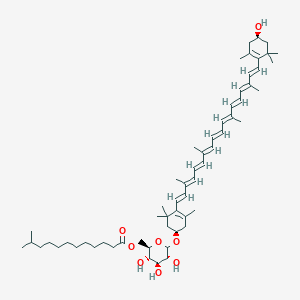
Valparicine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Valparicine is a natural product found in Kopsia arborea with data available.
Wissenschaftliche Forschungsanwendungen
Biomimetic Oxidative Transformations of Valparicine
This compound is a pentacyclic indole alkaloid, identified as the first member of the pericine-type subgroup, derived from a Malayan Kopsia species. Its structure was determined through spectroscopic analysis. A notable advancement in this field was the partial synthesis of this compound and apparicine from pericine via the Potier–Polonovski reaction, which has significant biogenetic implications (Lim, Low, & Kam, 2006).
Nanoparticle Science and Nanomedicine
While not directly related to this compound, the field of nanoparticle science, especially in nanomedicine, is transforming various scientific fields. Nanoparticles are increasingly utilized for the treatment and diagnosis of diseases. This field explores different uptake pathways of nanoparticles and their intracellular trafficking routes, as well as the effects of physicochemical properties like size, shape, charge, and surface chemistry on biological functions (Foroozandeh & Aziz, 2018).
Nanoparticle Formulations in Cancer Treatment
Innovations in nanoparticle formulations are being explored for cancer treatment. For instance, an injectable nanoparticle formulation of valrubicin, a cancer therapeutic agent, was developed using proprietary technology. This formulation aimed at enabling systemic use and overcoming the limitations posed by valrubicin's poor aqueous solubility (De, Miller, Yim, & Trieu, 2018).
Eigenschaften
Molekularformel |
C19H20N2 |
|---|---|
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
(1R,11S,12E,17S)-12-ethylidene-10-methylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,8-tetraene |
InChI |
InChI=1S/C19H20N2/c1-3-13-11-21-9-8-19-15-6-4-5-7-16(15)20-18(19)12(2)14(13)10-17(19)21/h3-7,14,17H,2,8-11H2,1H3/b13-3-/t14-,17+,19-/m1/s1 |
InChI-Schlüssel |
KFXIUXCXSKTCNK-ZKHUDAJZSA-N |
Isomerische SMILES |
C/C=C\1/CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C)C3=NC5=CC=CC=C45 |
Kanonische SMILES |
CC=C1CN2CCC34C2CC1C(=C)C3=NC5=CC=CC=C45 |
Synonyme |
valparicine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



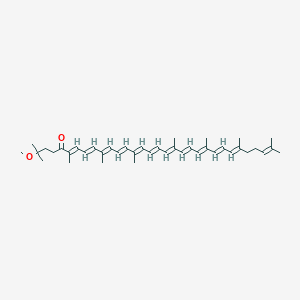
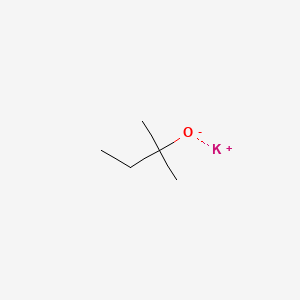
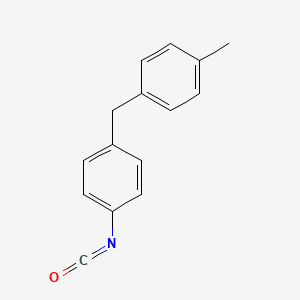
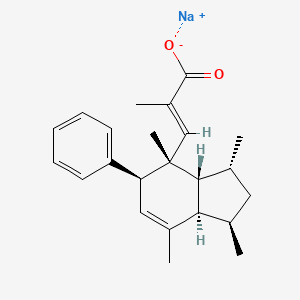
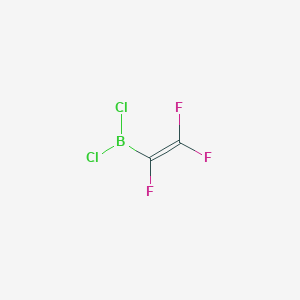
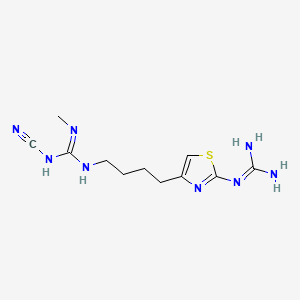
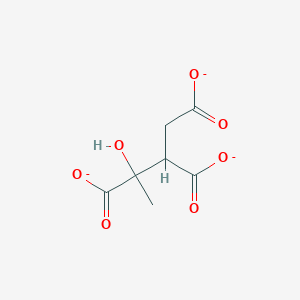
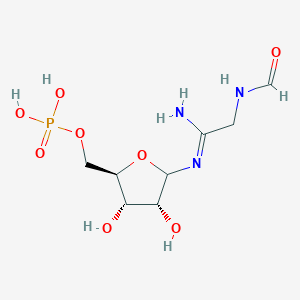
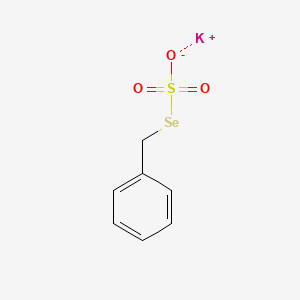
![sodium;4-[2-[(8S,9S,10R,11R,13S,14S,17R)-11-(3,3-dimethylbutanoyloxy)-17-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate](/img/structure/B1262243.png)

